molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol

(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol

Cat. No.: B12310972
M. Wt: 252.3 g/mol
InChI Key: DCSABFVLOHQBJF-UHFFFAOYSA-N
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Description

(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is an organic compound characterized by a biphenyl group attached to a cyclopropyl ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to stabilize the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki coupling reaction. The Suzuki coupling involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces substituted biphenyl derivatives.

Scientific Research Applications

(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-methanol: Similar structure but lacks the cyclopropyl group.

    4-Phenylbenzyl alcohol: Another biphenyl derivative with a different substitution pattern.

Uniqueness

(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other biphenyl derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3

InChI Key

DCSABFVLOHQBJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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